molecular formula C23H18FN3O3 B6523441 2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide CAS No. 919247-59-9

2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide

Cat. No.: B6523441
CAS No.: 919247-59-9
M. Wt: 403.4 g/mol
InChI Key: UQBCFEBIWWZYQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C23H18FN3O3 and its molecular weight is 403.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.13321961 g/mol and the complexity rating of the compound is 625. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is a member of the indolizine family, which has garnered attention for its potential therapeutic applications due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological models, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H19FN2O3C_{23}H_{19}FN_{2}O_{3}, with a molecular weight of approximately 404.41 g/mol. Its structure features an indolizine core substituted with both a fluorophenyl and a methoxybenzoyl group, which are critical for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms, including:

  • Inhibition of Enzymatic Pathways : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways, which can lead to altered cellular responses.
  • Receptor Modulation : It has potential interactions with various receptors, including those involved in neurotransmission and inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indolizine derivatives. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Assays : In vitro studies using MTT assays have shown that similar compounds exhibit IC50 values ranging from 8.52 µM to 21.57 µM against different cancer cell lines, indicating significant anticancer activity .
  • Mechanistic Studies : These compounds may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Antimicrobial Activity

Indolizine derivatives have also been investigated for their antimicrobial properties:

Study 1: Synthesis and Evaluation

A study focused on synthesizing various indolizine derivatives, including the target compound, assessed their biological activities. The synthesized compounds were evaluated for their cytotoxicity against NIH/3T3 cell lines, revealing promising results that warrant further investigation.

CompoundIC50 (μM)Notes
This compoundTBDUndergoing evaluation
Similar Indolizine Derivative21.57Effective against cancer cells

Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of indolizines has indicated that modifications at specific positions on the aromatic rings significantly influence biological activity. The presence of electronegative substituents like fluorine enhances potency by increasing lipophilicity and improving membrane permeability .

Properties

IUPAC Name

2-amino-N-(3-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O3/c1-30-17-10-8-14(9-11-17)22(28)21-20(25)19(18-7-2-3-12-27(18)21)23(29)26-16-6-4-5-15(24)13-16/h2-13H,25H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBCFEBIWWZYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=CC=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.